molecular formula C15H23N7O3 B138742 (2R,3S,4R,5R)-2-[[[(E)-4-aminobut-2-enyl]-methylamino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol CAS No. 128490-00-6

(2R,3S,4R,5R)-2-[[[(E)-4-aminobut-2-enyl]-methylamino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol

Katalognummer B138742
CAS-Nummer: 128490-00-6
Molekulargewicht: 349.39 g/mol
InChI-Schlüssel: YWJCZGDVJQLZET-YEZPCYKBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R,3S,4R,5R)-2-[[[(E)-4-aminobut-2-enyl]-methylamino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol is a complex molecule with significant potential in scientific research. This molecule is a nucleoside analog that has been used in various scientific studies to understand its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine and biotechnology.

Wirkmechanismus

The mechanism of action of (2R,3S,4R,5R)-2-[[[(E)-4-aminobut-2-enyl]-methylamino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol involves the inhibition of viral DNA synthesis. This molecule is incorporated into the viral DNA, which leads to the termination of DNA synthesis and the inhibition of viral replication. Additionally, this molecule has been shown to inhibit the growth of cancer cells by inducing apoptosis.

Biochemische Und Physiologische Effekte

(2R,3S,4R,5R)-2-[[[(E)-4-aminobut-2-enyl]-methylamino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol has several biochemical and physiological effects. It has been shown to inhibit viral DNA synthesis, which leads to the inhibition of viral replication. Additionally, this molecule has been shown to induce apoptosis in cancer cells, leading to the inhibition of cancer cell growth.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using (2R,3S,4R,5R)-2-[[[(E)-4-aminobut-2-enyl]-methylamino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol in lab experiments include its antiviral and anticancer properties, which make it a potential candidate for the development of new drugs. However, the limitations of using this molecule in lab experiments include its complex synthesis method, which makes it difficult to obtain in large quantities.

Zukünftige Richtungen

There are several future directions for the use of (2R,3S,4R,5R)-2-[[[(E)-4-aminobut-2-enyl]-methylamino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol. These include the development of new drugs for the treatment of viral infections and cancer, as well as the study of its mechanism of action and its potential applications in the field of biotechnology. Additionally, future research could focus on the development of new synthesis methods for this molecule, which could make it more accessible for use in lab experiments.

Synthesemethoden

The synthesis of (2R,3S,4R,5R)-2-[[[(E)-4-aminobut-2-enyl]-methylamino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol is a complex process that involves several steps. The first step involves the protection of the hydroxyl groups of the ribose moiety. This is followed by the addition of the amine group to the protected ribose. The next step involves the deprotection of the ribose hydroxyl groups, which is followed by the addition of the purine base. The final step involves the deprotection of the amine group to obtain the final product.

Wissenschaftliche Forschungsanwendungen

(2R,3S,4R,5R)-2-[[[(E)-4-aminobut-2-enyl]-methylamino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol has several scientific research applications. It has been used as a nucleoside analog in various studies to understand its mechanism of action and its potential applications in the field of medicine and biotechnology. This molecule has been shown to have antiviral and anticancer properties, making it a potential candidate for the development of new drugs.

Eigenschaften

CAS-Nummer

128490-00-6

Produktname

(2R,3S,4R,5R)-2-[[[(E)-4-aminobut-2-enyl]-methylamino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol

Molekularformel

C15H23N7O3

Molekulargewicht

349.39 g/mol

IUPAC-Name

(2R,3S,4R,5R)-2-[[[(E)-4-aminobut-2-enyl]-methylamino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol

InChI

InChI=1S/C15H23N7O3/c1-21(5-3-2-4-16)6-9-11(23)12(24)15(25-9)22-8-20-10-13(17)18-7-19-14(10)22/h2-3,7-9,11-12,15,23-24H,4-6,16H2,1H3,(H2,17,18,19)/b3-2+/t9-,11-,12-,15-/m1/s1

InChI-Schlüssel

YWJCZGDVJQLZET-YEZPCYKBSA-N

Isomerische SMILES

CN(C/C=C/CN)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

SMILES

CN(CC=CCN)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Kanonische SMILES

CN(CC=CCN)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.